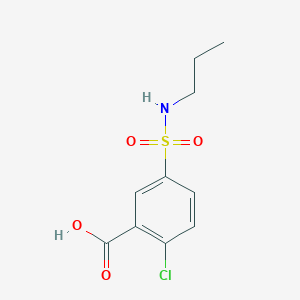

2-Chloro-5-(propylsulfamoyl)benzoic acid

Description

Overview of Sulfamoyl Benzoic Acid Scaffolds in Modern Chemical Research

Sulfamoyl benzoic acid scaffolds are integral to medicinal chemistry and materials science. This structural framework, which combines a carboxylic acid and a sulfonamide on a benzene (B151609) ring, is recognized as a "privileged scaffold". This term signifies its ability to interact with a variety of biological targets, making it a valuable starting point for drug design. smolecule.com For instance, these scaffolds are central to the development of diuretics, antibacterial agents, and carbonic anhydrase inhibitors. nih.gov In medicinal chemistry, researchers synthesize and test numerous analogues of sulfamoyl benzoic acids to explore their structure-activity relationships (SAR), aiming to enhance potency and specificity for biological targets like G Protein-Coupled Receptors (GPCRs). nih.govacs.org

Significance of 2-Chloro-5-(propylsulfamoyl)benzoic Acid as a Prototypical Chemical Entity

This compound serves as a prototypical example within its class, embodying a precise arrangement of functional groups that dictate its chemical behavior. The molecule's structure features:

A benzoic acid group , which imparts acidic properties.

A sulfonamide group (-SO₂NH-), a versatile functional group known for its hydrogen bonding capabilities.

A propyl substituent on the sulfonamide nitrogen, which adds lipophilic character.

This specific combination of an electron-withdrawing halogen and a bulky sulfamoyl group on the benzoic acid ring makes it a subject of interest for studying substituent effects on molecular properties and reactivity. nih.gov The chloro substituent, in particular, is noted for its role in balancing receptor binding affinity with metabolic stability in related molecules. smolecule.com

Physicochemical Properties Below is a table summarizing the key physicochemical properties of this compound and its close analogues.

| Property | This compound | 2-chloro-5-(dimethylsulfamoyl)benzoic acid uni.lu | 2-Chloro-5-(methylsulfamoyl)benzoic acid epa.gov |

| IUPAC Name | This compound | 2-chloro-5-(dimethylsulfamoyl)benzoic acid | 2-Chloro-5-(methylsulfamoyl)benzoic acid |

| Molecular Formula | C₁₀H₁₂ClNO₄S | C₉H₁₀ClNO₄S | C₈H₈ClNO₄S |

| Molecular Weight | 277.72 g/mol | 263.69 g/mol | 249.67 g/mol |

| Monoisotopic Mass | 277.01755 Da | 263.0019 Da | 249.67 g/mol |

| Predicted XlogP | Not Available | 1.3 | Not Available |

Data for this compound is based on its chemical formula, while data for analogues is sourced from existing databases.

Historical Perspectives on Related Aromatic Sulfonamide and Carboxylic Acid Derivatives

The history of aromatic sulfonamides in science is marked by significant breakthroughs. The journey began in the early 20th century with the discovery of Prontosil, the first commercially available antibacterial sulfonamide, by Gerhard Domagk at Bayer AG. wikipedia.orghuvepharma.com This discovery, stemming from research into coal-tar dyes, revolutionized medicine by providing the first broadly effective systemic antibacterials and initiated the "sulfa craze". wikipedia.orghuvepharma.comresearchgate.net It was later found that Prontosil is a prodrug, metabolizing in the body to the active agent, sulfanilamide. openaccesspub.org This foundational work paved the way for the development of a vast array of sulfa drugs. researchgate.net

Aromatic carboxylic acids, such as benzoic acid, have a longer history and are fundamental organic compounds used in synthesis, food preservation, and as precursors for many industrial chemicals. The study of substituted benzoic acids has been crucial for developing the principles of physical organic chemistry, particularly in understanding how different functional groups affect the acidity and reactivity of the carboxyl group. libretexts.org The convergence of these two fields—sulfonamide chemistry and carboxylic acid chemistry—has led to the creation of hybrid molecules like this compound, which leverage the properties of both functional groups.

Current Research Gaps and Future Directions in the Synthesis and Characterization of Substituted Benzoic Acids

The synthesis of polysubstituted benzoic acids remains an active area of research, with ongoing challenges and opportunities. A primary challenge is achieving regioselectivity—the precise placement of multiple, different substituents onto the benzene ring. smolecule.com Traditional methods often require multi-step processes that can be inefficient.

Future research is focused on several key areas:

Developing Novel Catalytic Systems: There is a need for more efficient and selective catalysts for reactions like chlorination and sulfamoylation to improve yields and reduce byproducts. smolecule.com For example, copper-based catalysts have shown promise in enhancing reaction rates and selectivity. smolecule.com

Green Chemistry Approaches: Researchers are exploring solvent-free reaction conditions and the use of less hazardous reagents to make the synthesis of these compounds more environmentally friendly. researchgate.net

Advanced Characterization: While standard techniques are effective, there is a gap in detailed quantum mechanical data for many specific substituted benzoic acids. Computational studies can provide deeper insights into electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. smolecule.com

Exploring New Applications: Substituted benzoic acids are continuously being explored as building blocks for novel pharmaceuticals, agrochemicals, and functional materials. preprints.organshulchemicals.com The unique electronic and steric properties imparted by specific substitution patterns can be harnessed to design molecules with highly specialized functions.

Synthesis and Spectroscopic Data

The synthesis of this compound typically involves the chlorosulfonylation of 2-chlorobenzoic acid to produce 2-chloro-5-(chlorosulfonyl)benzoic acid, followed by a reaction with propylamine (B44156). nih.govprepchem.com

Table of Spectroscopic Data This table presents typical vibrational frequencies for the key functional groups found in this compound.

| Functional Group | Vibrational Mode | Calculated/Experimental Frequency (cm⁻¹) |

| Sulfonamide (S=O) | Symmetric Stretch | ~1350 cm⁻¹ smolecule.com |

| Sulfonamide (S=O) | Asymmetric Stretch | ~1180 cm⁻¹ smolecule.com |

| Carboxylic Acid (C=O) | Stretch | ~1700 cm⁻¹ |

| Carboxylic Acid (O-H) | Stretch (broad) | ~2500-3300 cm⁻¹ |

| Aromatic (C-H) | Stretch | ~3000-3100 cm⁻¹ |

| Aromatic (C=C) | Stretch | ~1450-1600 cm⁻¹ |

Frequencies are approximate and based on typical values for these functional groups and data from related compounds. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO4S |

|---|---|

Molecular Weight |

277.73 g/mol |

IUPAC Name |

2-chloro-5-(propylsulfamoyl)benzoic acid |

InChI |

InChI=1S/C10H12ClNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14) |

InChI Key |

LCWVUVXLJRNWFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Chloro 5 Propylsulfamoyl Benzoic Acid

Total Synthesis Approaches to 2-Chloro-5-(propylsulfamoyl)benzoic Acid

The total synthesis of this compound is typically achieved through a convergent strategy that involves the preparation of a functionalized chlorobenzoic acid core followed by the introduction of the propylsulfamoyl side chain.

Strategic Disconnection Analysis and Retrosynthetic Pathways

A logical retrosynthetic analysis of this compound identifies the primary amide bond of the sulfonamide and the sulfonyl-aryl carbon bond as key disconnections. This leads to two main precursors: 2-chloro-5-chlorosulfonylbenzoic acid and propylamine (B44156). The former can be further disconnected to 2-chlorobenzoic acid, a readily available starting material.

This retrosynthetic strategy is outlined below:

Step 1: Disconnection of the N-S bond of the sulfonamide in the target molecule leads to 2-chloro-5-chlorosulfonylbenzoic acid and propylamine. This disconnection points to a sulfamoylation reaction as the final key step in the synthesis.

Step 2: Disconnection of the C-S bond of the chlorosulfonyl group from the aromatic ring leads to 2-chlorobenzoic acid and chlorosulfonic acid. This suggests an electrophilic aromatic substitution, specifically chlorosulfonation, as a crucial transformation.

An alternative retrosynthetic approach could involve the initial synthesis of a 2-amino-5-(propylsulfamoyl)benzoic acid, followed by a Sandmeyer-type reaction to introduce the chloro group. However, the former pathway is more commonly employed due to the efficiency of the chlorosulfonation of 2-chlorobenzoic acid.

Precursor Identification and Synthetic Accessibility

The primary precursor for the synthesis of this compound is 2-chlorobenzoic acid. This starting material is commercially available and can also be synthesized from more fundamental precursors such as 2-chlorotoluene (B165313) or 2-chlorobenzonitrile (B47944).

The synthesis of 2-chlorobenzoic acid can be achieved through the following methods:

Oxidation of 2-chlorotoluene : A common laboratory-scale method involves the oxidation of 2-chlorotoluene using a strong oxidizing agent like potassium permanganate.

Hydrolysis of 2-chlorobenzonitrile : This method provides an alternative route where 2-chlorobenzonitrile is hydrolyzed, typically under acidic conditions, to yield 2-chlorobenzoic acid.

The accessibility and relatively low cost of these precursors make them ideal starting points for the synthesis of this compound.

Key Reaction Sequences: Sulfamoylation and Carboxylic Acid Formation

The synthesis of this compound hinges on two pivotal reaction sequences: the formation of the carboxylic acid and the introduction of the sulfamoyl group. As the carboxylic acid functionality is present in the starting material, 2-chlorobenzoic acid, the primary focus is on the sulfamoylation step.

The key steps are as follows:

Chlorosulfonation of 2-Chlorobenzoic Acid : 2-chlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 2-chloro-5-chlorosulfonylbenzoic acid. prepchem.com This reaction is typically carried out by heating a mixture of the two reactants. prepchem.com

Sulfamoylation : The resulting 2-chloro-5-chlorosulfonylbenzoic acid is then reacted with propylamine to form the desired sulfonamide. prepchem.com This reaction is a nucleophilic substitution at the sulfonyl chloride, where the amine displaces the chloride ion. Caution is necessary during this step to avoid the potential for the amine to displace the 2-chloro substituent on the aromatic ring. google.com

An alternative route involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid, followed by treatment with a metal chloride to introduce the chloro group. google.com

Below is a data table summarizing a typical reaction sequence for the formation of a related compound, highlighting the key transformations.

| Step | Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | o-chlorobenzoic acid | chlorosulfonic acid, 90°-100° C, 5 hours | 2-chloro-5-chlorosulfonylbenzoic acid | 76.8% |

| 2 | 2-chloro-5-chlorosulfonylbenzoic acid, 2-(p-chlorophenyl)ethylamine | methylene (B1212753) chloride, stirred overnight | 2-Chloro-5-(2-[p-chlorophenyl]ethylaminosulfonyl)benzoic acid | Not specified |

Regioselective Functionalization of the Chlorobenzoic Acid Core

The regioselectivity of the functionalization of the 2-chlorobenzoic acid core is a critical aspect of the synthesis. During the chlorosulfonation step, the incoming chlorosulfonyl group is directed to a specific position on the aromatic ring due to the electronic effects of the existing substituents.

The chloro group at the 2-position is an ortho-, para-director.

The carboxylic acid group at the 1-position is a meta-director.

The combined directing effects of these two groups favor the substitution at the 5-position, which is para to the chloro group and meta to the carboxylic acid group. This results in the desired 2-chloro-5-chlorosulfonylbenzoic acid intermediate with high regioselectivity. The "ortho effect" can also play a role in influencing the acidity and reactivity of the benzoic acid derivative. khanacademy.org

Novel Synthetic Transformations for Sulfamoyl Benzoic Acid Derivatives

Recent advances in organic synthesis have led to the development of novel methods for the formation of C-S and C-N bonds, which are central to the synthesis of sulfamoyl benzoic acid derivatives.

Catalytic Approaches to C-S and C-N Bond Formation (e.g., Ullmann-type reactions)

Ullmann-type reactions, which are copper-catalyzed cross-coupling reactions, provide a powerful tool for the formation of C-S and C-N bonds. wikipedia.org These reactions can be used to construct aryl sulfonamides from aryl halides and sulfonamides, or aryl thioethers from aryl halides and thiols.

Key features of Ullmann-type reactions in this context include:

Catalyst : Copper or copper salts are typically used as catalysts. wikipedia.org Modern variations may employ soluble copper catalysts with ligands such as diamines or acetylacetonates (B15086760) to improve efficiency. wikipedia.org

Reaction Conditions : Traditional Ullmann reactions often require high temperatures and polar aprotic solvents like DMF or NMP. wikipedia.org However, newer methods are being developed to proceed under milder conditions.

Mechanism : The reaction generally involves a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the nucleophile (amine or thiol) and reductive elimination to form the product. organic-chemistry.org

The application of Ullmann-type reactions can offer an alternative and potentially more versatile route to sulfamoyl benzoic acid derivatives, particularly for the synthesis of analogues with diverse substitution patterns.

Below is a table summarizing various catalytic systems used in amidation reactions, which are analogous to the C-N bond formation in the synthesis of the target molecule.

| Catalyst | Reaction Conditions | Substrate Scope | Key Advantages |

|---|---|---|---|

| Boron-based catalysts (e.g., B(OCH2CF3)3, Boric Acid) | Varies, some at room temperature | Broad, including amino acids | Can be metal-free, often mild conditions |

| Titanium(IV) isopropoxide | High temperatures | Various amines and carboxylic acids | Commercially available catalyst |

| Zirconocene dichloride | High temperatures | Effective for a range of substrates | Well-defined catalyst system |

| Nb2O5 | High temperatures | Applicable to a wide range of carboxylic acids and amines | Reusable heterogeneous catalyst |

Green Chemistry Principles in Synthesis Scale-Up and Process Development

The large-scale synthesis of pharmaceutical intermediates like this compound necessitates the integration of green chemistry principles to minimize environmental impact and enhance economic viability. wjpmr.comnih.gov The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are central to developing sustainable manufacturing processes. nih.gov

Traditional syntheses of related sulfamoyl benzoic acid derivatives often employ chlorinated solvents like dichloromethane (B109758) or require significant energy input for heating. smolecule.comrsc.org A key goal in process development is to replace these hazardous solvents with more benign alternatives. Water, for instance, has been successfully used as a solvent for the reaction of 5-(chlorosulphonyl)-2-substituted benzoic acid with corresponding amines. rsc.org This approach not only reduces the environmental burden but also simplifies product work-up. Another principle, designing for energy efficiency, encourages conducting reactions at ambient temperatures whenever possible, thereby reducing the economic and environmental costs associated with heating and cooling processes. nih.govnih.gov

Furthermore, the principle of catalysis is paramount. Catalytic reagents are favored over stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. nih.gov In the synthesis of related compounds, copper-based catalysts have been shown to improve reaction rates and selectivity, representing a greener alternative to less efficient systems. smolecule.com The holistic application of these principles is crucial for creating a manufacturing process that is not only efficient but also environmentally responsible. rsc.org

Alternative Reaction Conditions for Improved Efficiency and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Research into its synthesis and that of analogous compounds has identified several key variables that can be manipulated to improve outcomes.

One established synthetic route begins with the chlorosulfonation of 2-chlorobenzoic acid to form the intermediate 2-chloro-5-chlorosulfonylbenzoic acid, which is then reacted with propylamine. google.comprepchem.com An alternative pathway involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid precursor, followed by a Sandmeyer-type reaction with a metal chloride to introduce the chloro group at the 2-position. google.com

The efficiency of these routes is highly dependent on the specific conditions employed. For instance, in the chlorosulfonation step, the choice of catalyst can significantly impact regioselectivity. Studies on similar reactions have shown that catalysts can direct the substitution to the desired position, minimizing the formation of unwanted isomers. smolecule.com The use of bulky bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to improve para-selectivity by sterically hindering ortho-attack, leading to conversion rates as high as 85% in model substrates. smolecule.com

Solvent selection also plays a pivotal role. Dichloromethane has been reported to provide higher yields (78%) compared to ethers (52%) for certain sulfamoylation reactions due to the better solubility of intermediates. smolecule.com A patented method for a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, utilizes N-Methyl-2-pyrrolidone (NMP) as a solvent and sodium sulfate (B86663) as a catalyst for the initial sulfurization step, highlighting the continuous search for novel and effective reaction media. google.com

Below is a comparative table of catalytic systems used in chlorosulfonation, illustrating their impact on reaction outcomes.

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Selectivity (para:ortho) |

| CuCl | 25 | Dichloromethane | 78 | 8:1 |

| FeCl₃ | 25 | Dichloromethane | 62 | 5:1 |

| AlCl₃ | 40 | Toluene | 45 | 3:1 |

| This data is illustrative of trends observed in related electrophilic substitution reactions and is based on findings from model substrates. smolecule.com |

Synthesis of Stereoisomeric and Isotopic Analogs

While there is limited specific information in the public domain regarding the synthesis of stereoisomeric and isotopic analogs of this compound, the principles for creating such derivatives are well-established in medicinal and synthetic chemistry.

Chiral Synthesis of Propyl-moiety Derivatives

The parent compound, this compound, is achiral as the propyl group lacks a stereocenter. However, chiral derivatives could be synthesized for structure-activity relationship (SAR) studies. This would typically involve replacing the standard propylamine with a chiral amine during the sulfamoylation of the 2-chloro-5-chlorosulfonylbenzoic acid intermediate. For example, using a chiral aminopropane derivative would introduce a stereocenter into the molecule.

The development of single stereoisomer drugs is a significant trend in the pharmaceutical industry. rsc.org This approach aims to provide a therapeutic agent with greater specificity, potentially enhancing efficacy and reducing adverse effects associated with other, less active or inactive stereoisomers. rsc.orgnih.gov The synthesis of such chiral analogs would require stereoselective methods to ensure the desired enantiomer or diastereomer is produced in high purity.

Incorporation of Stable Isotopes for Mechanistic Studies

Isotopic labeling is a powerful tool for investigating the metabolic fate of a compound (ADME: absorption, distribution, metabolism, and excretion) and for elucidating reaction mechanisms. Stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) can be incorporated into the structure of this compound without altering its fundamental chemical properties.

The synthesis of an isotopically labeled version would involve using a labeled starting material in one of the established synthetic routes. For example:

¹³C-labeling: One or more carbon atoms in the 2-chlorobenzoic acid starting material could be replaced with ¹³C.

¹⁵N-labeling: ¹⁵N-labeled propylamine could be used in the final sulfamoylation step.

²H-labeling: Deuterated versions of the starting materials could be employed to introduce deuterium atoms at specific positions.

Once synthesized, these labeled analogs can be traced and distinguished from their unlabeled counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to follow the compound's journey through a biological system or to gain insight into the transition states and intermediates of chemical reactions.

Advanced Structural Characterization and Spectroscopic Investigations of 2 Chloro 5 Propylsulfamoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of 2-Chloro-5-(propylsulfamoyl)benzoic acid, allowing for the precise assignment of proton and carbon signals and the elucidation of through-bond and through-space correlations.

High-Field 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

High-field one-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental to the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the propyl group protons. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton on the sulfonamide nitrogen may appear as a broad singlet. The propyl group would exhibit characteristic signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons, with their chemical shifts and multiplicities dictated by their neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This includes the carboxyl carbon, the aromatic carbons (both protonated and quaternary), and the carbons of the propyl chain. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chloro, carboxyl, and sulfamoyl groups.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be crucial for confirming the connectivity within the propyl group and for assigning the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the ¹³C signals for the protonated carbons in both the aromatic ring and the propyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying the connectivity between the propyl group and the sulfamoyl moiety, as well as the attachment of the sulfamoyl and carboxyl groups to the aromatic ring. For instance, correlations would be expected between the protons of the propyl group and the sulfonamide-bearing carbon, and between the aromatic protons and the carboxyl carbon.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| COOH | Broad singlet | ~165-175 | Aromatic C's |

| Aromatic CH | ~7.5-8.5 | ~125-140 | COOH, Aromatic C's, Sulfamoyl-C |

| Aromatic C-Cl | - | ~130-140 | - |

| Aromatic C-S | - | ~135-145 | - |

| Aromatic C-COOH | - | ~130-140 | - |

| SO₂NH | Broad singlet | - | Propyl CH₂ |

| N-CH₂ | Multiplet | ~40-50 | Propyl CH₂, Propyl CH₃ |

| CH₂-CH₃ | Multiplet | ~20-30 | Propyl CH₃, N-CH₂ |

| CH₃ | Triplet | ~10-15 | Propyl CH₂, N-CH₂ |

Note: The expected chemical shifts are estimations based on known values for similar functional groups and substituted benzene rings. Actual experimental values may vary.

Dynamic NMR for Conformational Analysis in Solution

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of this compound in solution. For instance, there might be restricted rotation around the C-N bond of the sulfonamide group or the C-S bond. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for these rotational processes. This information is valuable for understanding the flexibility of the molecule and how it might interact with other molecules.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can aid in structural confirmation and impurity identification.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming that the measured mass is consistent with the chemical formula C₁₀H₁₂ClNO₄S.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₃ClNO₄S⁺ | 278.0248 |

| [M+Na]⁺ | C₁₀H₁₂ClNaN₄S⁺ | 300.0068 |

| [M-H]⁻ | C₁₀H₁₁ClNO₄S⁻ | 276.0103 |

Data sourced from predicted values.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Impurity Structures

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and is particularly useful for identifying and characterizing impurities. In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of this compound would likely involve the cleavage of the sulfonamide bond, loss of the propyl group, decarboxylation, and loss of the chlorine atom. By analyzing the fragmentation patterns of potential impurities and comparing them to the fragmentation pattern of the main compound, it is possible to identify the structures of these impurities. This is crucial for ensuring the purity and quality of the compound.

Ion Mobility-Mass Spectrometry for Conformer Separation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation beyond that of traditional mass spectrometry, enabling the differentiation of isomers and conformers that possess identical mass-to-charge ratios. For this compound, IM-MS can be instrumental in investigating its conformational landscape. The flexibility of the propylsulfamoyl and benzoic acid groups allows the molecule to adopt various spatial arrangements (conformers).

By measuring the drift time of the ionized molecule through a gas-filled chamber, a collision cross-section (CCS) value can be determined. This value is a key physical parameter that reflects the three-dimensional shape of the ion. Different conformers, having distinct shapes, will exhibit different CCS values, allowing for their separation and characterization.

While specific experimental data on the conformer separation of this compound using IM-MS is not extensively documented, predictive models based on its structure are available. These computational predictions provide theoretical CCS values for various adducts of the molecule, offering a baseline for future experimental work. The technique's ability to resolve subtle structural differences makes it invaluable for understanding the molecule's gas-phase behavior and potential interactions. nih.gov

| Analog Compound | Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|---|

| 2-chloro-5-(propan-2-ylsulfamoyl)benzoic acid | [M+H]+ | 278.02483 | 154.6 | uni.lu |

| 2-chloro-5-(propan-2-ylsulfamoyl)benzoic acid | [M+Na]+ | 300.00677 | 162.7 | uni.lu |

| 2-chloro-5-(propan-2-ylsulfamoyl)benzoic acid | [M-H]- | 276.01027 | 157.6 | uni.lu |

| 2-chloro-5-(dimethylsulfamoyl)benzoic acid | [M+H]+ | 264.00918 | 149.8 | uni.lu |

| 2-chloro-5-(dimethylsulfamoyl)benzoic acid | [M-H]- | 261.99462 | 154.5 | uni.lu |

| 2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid | [M+H]+ | 359.98586 | 172.1 | uni.lu |

| 2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid | [M-H]- | 357.97130 | 178.3 | uni.lu |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

Analysis of Characteristic Functional Group Vibrations (Sulfonamide, Carboxyl, Aromatic)

The IR and Raman spectra of this compound are dominated by absorption bands corresponding to its primary functional groups.

Sulfonamide Group (-SO₂NH-): This group gives rise to several characteristic vibrations. Asymmetric and symmetric stretching vibrations of the SO₂ moiety are typically observed in the ranges of 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹, respectively. nih.gov The N-H stretching vibration of the sulfonamide appears as a distinct band, generally in the region of 3294–3524 cm⁻¹. nih.gov

Carboxyl Group (-COOH): The carboxyl group exhibits highly characteristic absorption bands. The O-H stretching vibration is notable for its broadness, typically spanning from 3300 to 2500 cm⁻¹, a result of strong hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration produces a strong, sharp peak, usually found between 1700 and 1740 cm⁻¹ for monomeric forms and at lower wavenumbers (around 1696 cm⁻¹) for hydrogen-bonded dimers. researchgate.net

Aromatic Ring (C₆H₃Cl): The substituted benzene ring shows several characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹ (e.g., 3080-3030 cm⁻¹). docbrown.info C=C stretching vibrations within the aromatic ring produce a series of peaks in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, providing further structural confirmation.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxyl (-COOH) | O-H Stretch (H-bonded) | ~3300 - 2500 (broad) | docbrown.info |

| Carboxyl (-COOH) | C=O Stretch (Dimer) | ~1696 | researchgate.net |

| Carboxyl (-COOH) | C=O Stretch (Monomer) | ~1742 | researchgate.net |

| Sulfonamide (-SO₂NH-) | N-H Stretch | 3294 - 3524 | nih.gov |

| Sulfonamide (-SO₂NH-) | SO₂ Asymmetric Stretch | 1302 - 1398 | nih.gov |

| Sulfonamide (-SO₂NH-) | SO₂ Symmetric Stretch | 1127 - 1183 | nih.gov |

| Aromatic Ring | C-H Stretch | 3030 - 3080 | docbrown.info |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 | ias.ac.in |

Hydrogen Bonding Networks and Solid-State Structural Effects

In the solid state, intermolecular hydrogen bonding plays a critical role in defining the structure of this compound. The carboxyl group is a strong hydrogen bond donor and acceptor, leading to the formation of centrosymmetric dimers through O-H···O interactions between two molecules. This dimerization is a common feature of carboxylic acids and has a profound effect on the vibrational spectra, most notably causing the broadening of the O-H stretching band and a shift of the C=O stretching band to a lower frequency. researchgate.net

The sulfonamide group's N-H proton can also act as a hydrogen bond donor, potentially forming N-H···O bonds with the oxygen atoms of the carboxyl or sulfonyl groups of neighboring molecules. These interactions contribute to a stable, three-dimensional supramolecular network. The presence and nature of these hydrogen bonds can be inferred from shifts in the N-H and S=O stretching frequencies in the IR and Raman spectra when comparing solid-state, solution, and gas-phase measurements.

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Supramolecular Assembly

While a specific crystal structure for this compound is not publicly available, analysis of closely related 2,5-substituted benzoic acid derivatives provides a clear model of its expected solid-state structure. nih.govnih.govresearchgate.net Single-crystal X-ray diffraction studies on analogous compounds reveal that the carboxyl and sulfamoyl groups are often twisted out of the plane of the benzene ring. researchgate.net

Powder X-ray Diffraction for Polymorphism Screening

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary tool for screening and identifying these different crystalline forms. Each polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific solid form.

For compounds like this compound, which possess conformational flexibility and multiple hydrogen bonding sites, the potential for polymorphism is significant. rsc.orgresearchgate.net A polymorphism screen would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solid phases by PXRD. rsc.org The discovery of multiple, distinct diffraction patterns would indicate the existence of polymorphs. Characterization of these forms is critical, as different polymorphs can vary in their physical and chemical properties. Studies on other substituted benzoic acids have successfully used PXRD to identify and characterize different polymorphic forms. researchgate.net

Chemical Reactivity, Derivatization, and Analog Synthesis of 2 Chloro 5 Propylsulfamoyl Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through several key reaction types.

Esterification Reactions and Their Kinetics

The carboxylic acid group of 2-Chloro-5-(propylsulfamoyl)benzoic acid can readily undergo esterification with various alcohols under acidic conditions. This reaction is a classic equilibrium process, typically catalyzed by strong mineral acids like sulfuric acid or sulfonic acids such as p-toluenesulfonic acid. dnu.dp.ua The reaction can also be facilitated by solid acid catalysts, for instance, phosphoric acid-modified Montmorillonite K-10 clay, which offers the advantage of easier separation and potential for solvent-free conditions. ijstr.org

The kinetics of esterification for substituted benzoic acids have been extensively studied. Generally, the reaction follows first-order kinetics with respect to the benzoic acid. dnu.dp.ua The rate of reaction is influenced by the electronic nature of the substituents on the aromatic ring and by steric hindrance around the carboxylic group. For ortho-substituted benzoic acids, such as the subject compound with its chloro group, steric factors can influence the Arrhenius parameters, potentially depressing the enthalpy of activation compared to the unsubstituted parent acid. rsc.org The activation energies for the esterification of benzoic acid with alcohols like 1-butanol have been determined to be in the range of 58-60 kJ·mol⁻¹. dnu.dp.ua

Table 1: Typical Conditions for Esterification of Benzoic Acids

| Catalyst | Alcohol | Conditions | Key Findings |

|---|---|---|---|

| p-Toluenesulfonic acid | 1-Butanol | Stationary, catalyzed | Reaction is first order with respect to benzoic acid. dnu.dp.ua |

| Sulfuric acid | Methanol | Various temperatures | Allows for calculation of Arrhenius parameters and activation energies. rsc.org |

| Modified Montmorillonite K10 | Methanol, Benzyl alcohol | Solvent-free, reflux | Efficient for both electron-donating and withdrawing substituents. ijstr.org |

Amidation Reactions for Primary Amine Derivatives (e.g., Benzamides)

The synthesis of primary amide derivatives from this compound is a crucial transformation for creating compounds with potential biological activity. This amidation is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by a primary amine.

Common methods for activation include the use of coupling reagents. Alternatively, the acid can be converted to a more reactive acid chloride, which then readily reacts with an amine. The use of ammonium chloride (NH₄Cl) in a solvent like N-methyl-2-pyrrolidone (NMP) can serve as a practical source for the amino group to form primary amides from acid chlorides. ccspublishing.org.cn Copper-catalyzed methods have also been developed for the amination of chlorobenzoic acids, though this typically refers to C-N coupling at the chloro-position rather than amidation of the carboxylic acid. nih.govnih.govresearchgate.net

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Reagent/Method | Description |

|---|---|

| Carbodiimides (e.g., DCC, EDC) | Widely used coupling agents that activate the carboxylic acid for amine attack. |

| Acid Chlorides | The carboxylic acid is converted to a highly reactive acid chloride (e.g., using thionyl chloride), which then reacts with the amine. ccspublishing.org.cn |

| Boric Acid Catalysis | A milder, green chemistry approach for the dehydrative coupling of carboxylic acids and amines. |

| Phosphonium Salts | In situ generation of reactive phosphonium species can efficiently activate carboxylic acids for amidation. |

Decarboxylation Pathways and Thermochemical Stability

The aromatic carboxylic acid group in this compound is generally stable. Decarboxylation, the removal of the carboxyl group as carbon dioxide, typically requires significant energy input or specific catalytic systems. wikipedia.org For unactivated aromatic acids, temperatures of up to 400°C may result in only minimal decarboxylation. nist.gov

Several pathways for decarboxylation exist, though they often necessitate harsh conditions:

Protolytic Decarboxylation: Under strongly acidic conditions, electrophilic attack by a proton can displace the CO₂ group. This process is generally slow for benzoic acids unless activated by strong electron-releasing groups. nist.gov

Metal-Catalyzed Decarboxylation: Transition metal salts, particularly those of copper, can facilitate decarboxylation through the formation of carboxylate complexes. wikipedia.org Processes involving heating the acid with water to 80-180°C have been patented for halogenated aromatic carboxylic acids. google.com

Radical Decarboxylation: This pathway can occur under specific conditions, such as in the presence of one-electron oxidants, but is not a common thermal pathway. nist.gov

Transformations of the Sulfamoyl Group

The N-propylsulfamoyl group offers a secondary site for chemical modification, primarily at the nitrogen atom. The sulfonamide linkage itself is known for its high stability.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide is nucleophilic and can undergo both alkylation and acylation.

N-Alkylation: This reaction involves treating the sulfonamide with an alkylating agent, such as an alkyl halide. The reaction can be promoted by a base to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity. Catalytic methods using alcohols as green alkylating agents in the presence of manganese or ruthenium catalysts have also been developed, proceeding through a "borrowing hydrogen" mechanism. organic-chemistry.org

N-Acylation: The introduction of an acyl group to the sulfonamide nitrogen forms an N-acylsulfonamide. This is most commonly achieved by reacting the sulfonamide with a highly reactive acylating agent like an acid chloride or an acid anhydride. wikipedia.org These reactions are often catalyzed by a base or a Lewis acid, such as copper(II) triflate (Cu(OTf)₂) or bismuth(III) salts. tandfonline.comresearchgate.net More specialized reagents like N-acylbenzotriazoles have also been proven effective for this transformation, particularly for acyl groups where the corresponding acid chloride is unstable. semanticscholar.orgsemanticscholar.org

Table 3: Selected Methods for N-Acylation of Sulfonamides

| Acylating Agent | Catalyst/Conditions | Key Features |

|---|---|---|

| Acid Chlorides / Anhydrides | Base (e.g., pyridine) or Lewis Acid (e.g., BiCl₃) | Classic, widely used method. wikipedia.orgresearchgate.net |

| Acid Anhydrides | Catalytic Cu(OTf)₂ | Highly efficient, tolerates a variety of functional groups. tandfonline.com |

| N-Acylbenzotriazoles | Base (e.g., NaH) | Effective for sensitive acyl groups; proceeds under mild conditions. semanticscholar.org |

Hydrolysis Mechanisms of the Sulfonamide Linkage

The sulfonamide S-N bond is significantly more resistant to hydrolysis than the C-N bond of an amide. nih.gov This stability is a key feature of many sulfonamide-containing compounds. Cleavage of this bond generally requires harsh conditions, such as highly concentrated acid and elevated temperatures. researchgate.net

Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, the hydrolysis of sulfonamides can proceed through different mechanisms depending on the acid concentration. In lower acidity regions, an A2 mechanism, involving a bimolecular attack of water on the protonated sulfonamide, is common. In highly concentrated acids, the mechanism can shift to an A1 pathway, which involves the rate-limiting unimolecular dissociation of the protonated substrate. researchgate.net The stability of sulfonamides in acid is attributed to steric hindrance around the sulfur atom and the electronic effect of the sulfonyl group. researchgate.net

Coordination Chemistry with Metal Centers

The molecular structure of this compound features multiple potential coordination sites, making it an interesting ligand for the formation of metal-organic coordination architectures. The carboxylate group is the primary and most predictable site for coordination with metal centers. Upon deprotonation, the carboxylate can act as a monodentate, bidentate bridging, or bidentate chelating ligand.

Additionally, the oxygen atoms of the sulfamoyl group and the nitrogen atom can also participate in coordination, although they are generally weaker donor sites compared to the carboxylate. This multi-functional nature allows for the formation of diverse and complex structures, including one-dimensional chains, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs). rsc.orgnih.govrsc.org

The coordination behavior is highly dependent on the choice of the metal ion, the reaction conditions (such as pH, temperature, and solvent), and the presence of auxiliary ligands. rsc.org For instance, studies on the similar ligand 2,4-dichloro-5-sulfamoylbenzoic acid have demonstrated the formation of coordination polymers with various transition metals like Co²⁺, Cd²⁺, Zn²⁺, and Cu²⁺. rsc.org These studies show that the resulting architecture can range from simple linear chains to complex 3D frameworks, directed by the coordination preference of the metal ion. rsc.org The specific steric and electronic properties of the N-propyl group in this compound would further influence the packing and dimensionality of the resulting coordination polymers.

Table 1: Potential Coordination Modes of this compound

| Functional Group | Potential Donor Atoms | Common Coordination Modes |

|---|---|---|

| Carboxylic Acid | Oxygen (O) | Monodentate, Bidentate Chelate, Bidentate Bridge |

Reactions Involving the Chloro Substituent and Aromatic Ring

The reactivity of the benzene (B151609) ring and its chloro substituent is significantly influenced by the electronic effects of the three functional groups: the chloro, carboxylic acid, and propylsulfamoyl groups. All three are electron-withdrawing, which deactivates the ring towards electrophilic attack but activates the chloro substituent for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The 2-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing carboxylic acid and sulfamoyl groups, particularly at the ortho and para positions. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction, thereby facilitating the displacement of the chloride ion. libretexts.orgnih.gov

This reaction pathway allows for the introduction of a wide variety of nucleophiles at the C2 position, leading to diverse derivatives. Common nucleophiles that can be employed include:

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to form aryl ethers.

Nitrogen Nucleophiles: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) can react to yield aniline derivatives.

Sulfur Nucleophiles: Thiolates (RS⁻) can be used to introduce thioether functionalities.

The reaction is typically carried out in the presence of a base and often requires elevated temperatures. The efficiency of the substitution can be influenced by the nature of the nucleophile and the specific reaction conditions employed. figshare.com

Table 2: Examples of SNAr Reactions with this compound

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOCH₃) | Methoxy |

| Amine | Ammonia (NH₃) | Amino |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira for aryl modifications)

The chloro group at the C2 position serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. mdpi.com

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of new aryl or vinyl groups at the C2 position, creating biaryl structures or styrenyl derivatives.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This method is effective for synthesizing 2-alkynyl-5-(propylsulfamoyl)benzoic acid derivatives.

These cross-coupling reactions offer a versatile strategy for significant structural modifications, enabling the synthesis of complex molecules with tailored electronic and steric properties. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the cumulative electron-withdrawing effects of the chloro, carboxyl, and sulfamoyl substituents. masterorganicchemistry.comreddit.com Reactions such as nitration, halogenation, and sulfonation will require harsh conditions (e.g., strong acids, high temperatures) to proceed.

The directing effect of the existing substituents must also be considered. The chloro group is an ortho, para-director, while the carboxylic acid and sulfamoyl groups are meta-directors. The positions ortho and para to the chloro group are C3 and C6. The positions meta to the carboxyl group are C3 and C5 (C5 is blocked). The positions meta to the sulfamoyl group are C2 (blocked) and C6.

Considering these directing effects:

Position C6 is para to the chloro group and meta to the sulfamoyl group.

Position C3 is ortho to the chloro group and meta to the carboxyl group.

Position C4 is ortho to the carboxyl group and ortho to the sulfamoyl group.

The directing effects are somewhat conflicting. However, the most likely positions for electrophilic attack would be C3 and C6, as they are activated by the chloro group's resonance effect (despite its inductive withdrawal) and directed by at least one of the meta-directing groups. The strong deactivation of the ring, however, makes such reactions challenging. For instance, nitration of the related o-chloro-benzoic acid yields a mixture of 2-chloro-3-nitro-benzoic acid and 2-chloro-5-nitro-benzoic acid. google.com

Design and Synthesis of Structural Analogs

Modifications of the N-Alkyl Chain in the Sulfamoyl Group

The synthesis of structural analogs by modifying the N-alkyl chain of the sulfamoyl group is a straightforward and common derivatization strategy. This is typically achieved by reacting 2-chloro-5-chlorosulfonylbenzoic acid with a variety of primary or secondary amines. google.com This precursor is synthesized by the chlorosulfonation of 2-chlorobenzoic acid.

The reaction between 2-chloro-5-chlorosulfonylbenzoic acid and an amine (R¹R²NH) yields the corresponding N-substituted sulfonamide. This method allows for the introduction of a wide range of alkyl and aryl groups, enabling the systematic exploration of structure-activity relationships. For example, amines such as diethylamine, piperidine, or aniline can be used to generate diverse analogs. google.com This synthetic route provides access to compounds with varied lipophilicity, steric bulk, and hydrogen-bonding capabilities at the sulfamoyl moiety. nih.gov

Table 3: Examples of Analogs via N-Alkyl Chain Modification

| Amine Reagent | Resulting N-Substituents | Analog Name |

|---|---|---|

| Methylpropylamine | Methyl, Propyl | 2-Chloro-5-(N-methyl-N-propylsulfamoyl)benzoic acid |

| Di-n-butylamine | n-Butyl, n-Butyl | 2-Chloro-5-(di-n-butylaminosulfonyl)benzoic acid google.com |

| Isopropylmethylamine | Isopropyl, Methyl | 2-Chloro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid chemscene.com |

Substituent Variation on the Benzene Ring (e.g., bromo, fluoro, nitro)

The strategic manipulation of substituents on the benzene ring of this compound has been a key area of investigation for modulating its chemical and biological properties. Researchers have explored the introduction of various electron-withdrawing and electron-donating groups to fine-tune the molecule's characteristics. This section focuses on the synthesis and observed effects of introducing bromo, fluoro, and nitro groups onto the benzene ring.

Bromo Substitution:

The synthesis of bromo-substituted analogs, such as 5-bromo-2-chlorobenzoic acid, has been achieved through various synthetic routes. One approach involves the diazotization of 5-bromo-2-aminobenzoic acid derivatives, followed by a Sandmeyer-type reaction to introduce the chloro substituent. This method has been reported to produce the desired product with high yield and purity, making it suitable for industrial-scale production google.com. Another method utilizes 2-chlorobenzotrichloride as a starting material, which undergoes bromination followed by hydrolysis to yield 5-bromo-2-chlorobenzoic acid google.com.

Fluoro Substitution:

Fluoro-substituted analogs have also been synthesized and studied. The introduction of a fluorine atom, often at the meta position relative to the carboxylic acid, has been shown to impact the molecule's activity. For instance, in a series of sulfamoyl benzoic acid analogues, the inclusion of a fluoro group was part of a strategy to introduce electron-withdrawing groups to enhance biological activity nih.gov.

Nitro Substitution:

The nitration of 2-chlorobenzoic acid is a common method for introducing a nitro group onto the benzene ring, typically yielding 2-chloro-5-nitrobenzoic acid googleapis.comnist.gov. This intermediate is valuable for further derivatization. For example, 2-chloro-5-nitrobenzoic acid can undergo microwave-assisted amination reactions with various amines to produce N-substituted 5-nitroanthranilic acid derivatives . The nitro group can also be a precursor for other functional groups through reduction to an amino group. The synthesis of 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid has been reported, which serves as a key intermediate for creating a variety of sulfamoyl benzamide (B126) derivatives nih.gov.

The following table summarizes the key characteristics of these substituent variations:

| Substituent | Position | Synthetic Precursor(s) | Key Reactions |

| Bromo | 5 | 5-bromo-2-aminobenzoic acid derivatives; 2-chlorobenzotrichloride | Diazotization, Sandmeyer reaction, Bromination, Hydrolysis |

| Fluoro | meta to carboxyl | Substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides | Nucleophilic aromatic substitution |

| Nitro | 5 | 2-chlorobenzoic acid | Nitration |

| Nitro | 4 | 2-chloro-4-nitro benzoic acid | Chlorosulfonation |

Bioisosteric Replacements in the Sulfamoyl Benzoic Acid Scaffold

Bioisosteric replacement is a widely employed strategy in medicinal chemistry to optimize drug-like properties by substituting a functional group with another that has similar physical or chemical characteristics, leading to comparable biological activity. In the context of the sulfamoyl benzoic acid scaffold, various bioisosteric replacements have been explored to enhance target affinity, improve pharmacokinetic parameters, and reduce potential toxicities.

The core components of the this compound scaffold that are amenable to bioisosteric replacement include the carboxylic acid, the sulfonamide linkage, and the aromatic ring system itself.

Carboxylic Acid Bioisosteres:

The carboxylic acid group is a common site for bioisosteric modification. Its acidic nature can lead to poor oral bioavailability and potential metabolic liabilities. A well-known and frequently used bioisostere for a carboxylic acid is the 5-substituted 1H-tetrazole. The acidity of the tetrazole ring is comparable to that of a carboxylic acid, allowing it to maintain critical interactions with biological targets . Other less acidic heterocycles, such as 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole, have also been successfully employed to improve oral bioavailability in other contexts .

Sulfonamide Bioisosteres:

The sulfonamide group itself can be considered a bioisosteric replacement for other functionalities. For instance, in the design of certain receptor agonists, a sulfamoyl moiety was used to replace a sulfur atom, resulting in compounds with nearly identical shapes and improved activity nih.gov. The N-substituted sulfamoyl group offers a versatile handle for introducing a wide range of substituents to probe structure-activity relationships.

Ring System Bioisosteres:

While less common for this specific scaffold, the benzene ring can be replaced with various heterocyclic systems to alter the molecule's properties. The goal of such a replacement is to maintain the spatial arrangement of the key functional groups while modifying electronic distribution, lipophilicity, and metabolic stability.

The following table provides examples of bioisosteric replacements relevant to the sulfamoyl benzoic acid scaffold:

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid | 5-Substituted 1H-Tetrazole | Similar acidity, potential for improved pharmacokinetic profile |

| Carboxylic Acid | 5-Oxo-1,2,4-oxadiazole | Less acidic, may enhance oral bioavailability |

| Carboxylic Acid | 5-Oxo-1,2,4-thiadiazole | Less acidic, may enhance oral bioavailability |

| Thioether (-S-) | Sulfamoyl (-NH-SO2-) | Maintain similar molecular shape, potential for improved biological activity |

The application of bioisosteric replacements is a rational design approach that continues to be a valuable tool in the optimization of lead compounds based on the this compound scaffold.

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Propylsulfamoyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies, electronic properties, and reactivity indices.

Density Functional Theory (DFT) has become a standard method for investigating the structural and vibrational properties of molecules of this class due to its balance of computational cost and accuracy. jocpr.commdpi.com For sulfamoyl benzoic acid derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(2d,p), have been effectively used to optimize molecular geometry and predict vibrational spectra. smolecule.comvjst.vn

Geometry optimization calculations determine the lowest energy arrangement of atoms in the molecule, providing precise bond lengths and angles. For 2-Chloro-5-(propylsulfamoyl)benzoic acid, these calculations would confirm the relative orientations of the benzoic acid ring, the chloro substituent, and the flexible propylsulfamoyl side chain.

Vibrational frequency calculations predict the characteristic infrared (IR) and Raman spectroscopic signatures of the molecule. jocpr.com These theoretical spectra are invaluable for interpreting experimental data. Studies on related compounds have identified key vibrational modes, such as the strong sulfur-oxygen stretching vibrations of the sulfamoyl group. smolecule.com The calculated frequencies for these S=O bonds provide insight into their significant ionic character. smolecule.com

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Sulfur-Oxygen (S=O) | Asymmetric Stretching | 1180 |

| Sulfur-Oxygen (S=O) | Symmetric Stretching | 1350 |

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), while being more computationally demanding than DFT, are used for calculating molecular properties. jocpr.com More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate "benchmark" energy calculations, although their computational cost often limits their application to smaller molecules. For compounds like 2-chloro-5-nitrotoluene, a structurally similar molecule, ab initio HF methods have been used alongside DFT to calculate molecular geometry and vibrational frequencies. jocpr.comresearchgate.net Such high-accuracy calculations are critical for creating a reliable potential energy surface and for validating the results obtained from more computationally efficient methods like DFT.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. rsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of kinetic stability and chemical reactivity. smolecule.comrsc.org A smaller gap suggests that the molecule is more polarizable and more reactive. Quantum mechanical calculations for this compound have determined its HOMO-LUMO gap to be 5.67 eV, which indicates moderate chemical reactivity and stability. smolecule.com This electronic setup implies the compound can engage in both nucleophilic and electrophilic reactions. smolecule.com FMO analysis shows that the HOMO is primarily located over the chlorosulfamoyl benzoic acid ring, indicating this region is susceptible to electrophilic attack. researchgate.net

Global reactivity descriptors, such as the electrophilicity index, can also be derived from HOMO and LUMO energies. mdpi.com The calculated electrophilicity index of 3.77 for this compound suggests a moderate electron-accepting capability, which can contribute to its biological interactions. smolecule.com

| Property | Value |

|---|---|

| HOMO Energy | -7.46 eV |

| LUMO Energy | -1.79 eV |

| HOMO-LUMO Gap (ΔE) | 5.67 eV |

| Electrophilicity Index (ω) | 3.77 |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions in different environments.

The propylsulfamoyl side chain of this compound possesses significant conformational flexibility. MD simulations can map the molecule's conformational landscape by simulating its dynamic movements in various solvents, such as water or less polar organic solvents. vjst.vn These simulations reveal the most stable conformations (low-energy states) and the energy barriers between them. The solvent environment can significantly influence these conformations; for instance, polar solvents may stabilize conformations where polar groups are exposed, while nonpolar solvents may favor more compact structures. vjst.vnmdpi.com For related sulfamoyl benzamide (B126) derivatives, MD simulations have been used to validate docking predictions by demonstrating stable binding conformations in receptor pockets over extended simulation times, with ligand root mean square deviation (RMSD) values indicating stability. smolecule.comresearchgate.net

MD simulations are particularly powerful for predicting and characterizing non-covalent intermolecular interactions, which are vital for understanding the molecule's behavior in solution and its interaction with biological targets. mdpi.com

For this compound, several key interactions can be predicted:

Hydrogen Bonding: The sulfamoyl group (-SO₂NH-) and the carboxylic acid group (-COOH) are potent hydrogen bond donors and acceptors. smolecule.comorientjchem.org MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules or other solutes.

Halogen Bonding: The chloro substituent on the benzoic acid ring can participate in halogen bonding, a directional interaction with nucleophilic atoms. smolecule.com This type of interaction can be crucial for binding selectivity with specific protein residues. smolecule.com

Hydrophobic Interactions and Pi-stacking: The aromatic ring and the propyl chain can engage in hydrophobic interactions and pi-stacking with other aromatic systems. smolecule.commdpi.com MD simulations can reveal how these interactions influence the molecule's aggregation behavior and its binding within hydrophobic pockets of receptors.

By simulating these interactions, MD provides a dynamic and realistic view of how this compound behaves in a condensed phase, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely computational, based on descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is predicated on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For this compound and its analogs, a wide array of descriptors would be calculated from the 2D or 3D chemical structure. These can be broadly categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Quantum mechanical calculations are often employed to derive precise electronic properties that govern reactivity and interaction potential. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical descriptors. The HOMO-LUMO energy gap for this compound has been calculated at 5.67 eV, which indicates moderate chemical reactivity and kinetic stability. smolecule.com The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to eliminate redundant or irrelevant variables and focus on those that have the most significant correlation with the biological activity being modeled.

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Category | Specific Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition and size. |

| Topological | Connectivity Indices | Atom connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electrostatic | Partial Charges, Dipole Moment | Distribution of electrons and polarity. |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Electronic structure and reactivity. smolecule.com |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Solubility and permeability characteristics. |

Once a relevant set of descriptors is selected, a statistical model is developed to correlate these descriptors with the observed biological activity (e.g., enzyme inhibition constant, IC₅₀). Common statistical methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. The goal is to generate a predictive equation of the form:

Activity = f(descriptor₁, descriptor₂, ... descriptorₙ)

Internal validation is a crucial step to assess the robustness and predictive power of the developed QSAR model. Techniques like leave-one-out cross-validation (LOO-CV) are used to ensure that the model is not overfitted to the training data and can accurately predict the activity of new, untested compounds. A high correlation coefficient (R²) and cross-validation coefficient (Q²) are indicative of a statistically significant and predictive QSAR model.

A validated QSAR model serves as a powerful tool for virtual screening. This process involves using the model to predict the biological activity of a large library of virtual or hypothetical compounds. By calculating the same molecular descriptors for these new structures, researchers can rapidly identify promising candidates with high predicted activity. This in silico approach allows for the prioritization of compounds for synthesis and experimental testing, significantly accelerating the drug discovery process by focusing resources on molecules with the highest probability of success.

Molecular Docking and Ligand-Receptor Interaction Studies (focused on molecular binding modes with model proteins)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is instrumental in understanding the molecular basis of ligand-receptor interactions.

Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of several key enzymes, including carbonic anhydrases (CAs) and alpha-glucosidase. nih.govnih.gov Molecular docking studies are used to place this compound or its analogs into the active sites of these enzymes to identify the most likely binding poses.

Carbonic Anhydrase (CA): CAs are metalloenzymes containing a zinc ion (Zn²⁺) in their active site, which is crucial for their catalytic activity. nih.gov Docking studies on sulfonamide-based inhibitors, a class to which this compound belongs, consistently show the sulfonamide group coordinating directly with the catalytic zinc ion. The binding pocket is further defined by a network of amino acid residues, including several conserved histidines that position the zinc ion, and a hydrophobic region often occupied by the aromatic portion of the inhibitor. nih.gov

Alpha-Glucosidase: This enzyme is a key target for managing postprandial hyperglycemia. nih.gov The active site of alpha-glucosidase is a well-defined pocket, and docking studies have identified key amino acid residues that are critical for inhibitor binding. For related inhibitors, residues such as Asp203, Asp327, Asp542, and Arg526 have been shown to be essential for forming interactions that stabilize the ligand-enzyme complex. nih.gov

The stability of a ligand-receptor complex is governed by a combination of non-covalent interactions. Docking simulations provide a detailed, atom-level view of these interactions.

For inhibitors related to this compound, docking studies have revealed specific interaction patterns within the active sites of target enzymes. nih.govresearchgate.net

In Carbonic Anhydrase IX (a tumor-associated isoform):

Hydrogen Bonding: The sulfonamide group is a key pharmacophore, forming hydrogen bonds with the surrounding amino acid residues like Gln-71 and Asn-66. nih.gov

Hydrophobic and Pi Interactions: The dichlorophenyl ring of a related compound was found to be positioned in a hydrophobic region of the active site bounded by residues such as Leu-199, Val-142, and Val-121. nih.gov The aromatic ring can also establish favorable pi-stacking interactions, for example, a T-shaped stacking with His-68. nih.gov

In Alpha-Glucosidase:

Hydrogen Bonding: The primary mode of interaction for many inhibitors is through hydrogen bonds with the polar residues in the active site. nih.gov The carboxylate and sulfamoyl groups of this compound are potent hydrogen bond donors and acceptors, likely interacting with key aspartic acid residues. nih.gov

These detailed interaction analyses are crucial for structure-based drug design, allowing for the rational modification of the lead compound to enhance binding affinity and selectivity for the target enzyme.

Table 2: Summary of Molecular Interactions in Target Enzymes

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX | Zn²⁺, Gln-71, Asn-66, His-68, Leu-199, Val-121 | Metal Coordination, Hydrogen Bonding, Pi-Stacking, Hydrophobic | nih.gov |

| Alpha-Glucosidase | Asp203, Asp327, Asp542, Arg526 | Hydrogen Bonding, Electrostatic | nih.govnih.gov |

Advanced Analytical Method Development and Validation for 2 Chloro 5 Propylsulfamoyl Benzoic Acid

Spectrometric Detection and Quantitation Methods

Ultraviolet-Visible (UV-Vis) and Diode Array Detection (DAD)

The analysis of 2-Chloro-5-(propylsulfamoyl)benzoic acid by Ultraviolet-Visible (UV-Vis) spectroscopy is centered on the electronic transitions within its molecular structure. The presence of the benzoic acid chromophore, substituted with a chloro and a sulfamoyl group, gives rise to characteristic absorption bands in the UV region. Theoretical studies on related sulfamoyl benzoic acid derivatives indicate that the lowest energy electronic transitions, corresponding to π→π* transitions within the aromatic system, are expected to occur in the range of 280-320 nm. smolecule.com These transitions are influenced by the electronic effects of the substituents on the benzoic acid ring.

For analogous compounds like 2-chloro-5-nitrobenzoic acid, absorption maxima have been observed around 214 nm (π–π* transition) and 270 nm (n–π* transition). researchgate.net Similarly, studies on benzoic acid itself provide foundational data on its spectral behavior in various solvents and pH levels. rsc.org The deprotonation of the carboxylic acid group can influence the absorption spectrum, a factor that must be considered when selecting the solvent and pH for analysis. rsc.org

In a practical research setting, Diode Array Detection (DAD), often coupled with High-Performance Liquid Chromatography (HPLC), leverages these UV absorption properties for quantification. A DAD detector can scan a range of wavelengths simultaneously, allowing for the identification of the optimal wavelength for maximum absorbance of this compound, thereby maximizing sensitivity. This also enables the assessment of peak purity by comparing spectra across a single chromatographic peak.

Table 1: Theoretical and Observed UV-Vis Absorption Data for Benzoic Acid Derivatives

| Compound Class | Wavelength Range (nm) | Transition Type | Reference |

| Sulfamoyl benzoic acid derivatives | 280-320 | π→π | smolecule.com |

| 2-Chloro-5-nitrobenzoic acid | ~270 | n–π | researchgate.net |

| 2-Chloro-5-nitrobenzoic acid | ~214 | π→π | researchgate.net |

| Furosemide (related structure) | 324.13 | π→π | researchgate.net |

Quantitative NMR (qNMR) for Accurate Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful primary method for determining the purity and concentration of this compound without the need for an identical reference standard of the analyte. This technique relies on the principle that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of corresponding nuclei.

For purity assessment, an internal standard with a known purity and a resonance in a clear region of the spectrum is used. nih.gov A precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of the internal standard (e.g., dimethyl sulfone). The ¹H NMR spectrum is then acquired under conditions that ensure accurate integration. The purity of the analyte is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard. nih.gov

The qNMR method offers high precision and accuracy, often superior to chromatographic techniques, and can simultaneously identify and quantify impurities if their structures are known. nih.gov The main contributors to the uncertainty of the measurement are typically the weighing of the sample and the internal standard, and the purity of the internal standard itself. nih.gov

Table 2: Key Parameters for qNMR Method Development

| Parameter | Description | Importance for this compound |

| Internal Standard Selection | A stable, non-reactive compound with high purity and simple NMR spectrum (e.g., dimethyl sulfone, maleic acid). | Must have peaks that do not overlap with analyte signals (aromatic, propyl, or NH protons). |

| Solvent Selection | Deuterated solvent that fully dissolves both analyte and standard (e.g., DMSO-d₆, CDCl₃). | Ensures a homogeneous solution for accurate spectral acquisition. |

| Relaxation Delay (d1) | Time delay between pulses to allow for full relaxation of nuclei. Typically 5 times the longest T₁ relaxation time. | Crucial for ensuring that signal intensities are directly proportional to molar concentration. |

| Signal Selection | Use of well-resolved, non-exchangeable proton signals from both the analyte and the standard. | For the analyte, aromatic protons or specific methylene (B1212753) protons on the propyl chain could be suitable. |

| Data Processing | Accurate phasing, baseline correction, and integration of selected signals. | Essential for obtaining reliable quantitative data from the raw spectrum. |

Electrochemical Methods for Redox Characterization

Cyclic Voltammetry and Chronoamperometry Studies

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV) and chronoamperometry. Although specific studies on this compound are not widely published, its structure suggests potential redox activity. The substituted benzene (B151609) ring and the carboxylic acid group are potential sites for electrochemical oxidation or reduction.